molecular formula C21H18O3 B12899954 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran CAS No. 922140-84-9

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)-1-benzofuran

Cat. No.: B12899954
CAS No.: 922140-84-9
M. Wt: 318.4 g/mol
InChI Key: BTUPAQFLWZKQMI-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6, a methyl group at position 2, and a naphthalene moiety at position 3. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-methyl-3-(naphthalen-1-yl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

922140-84-9

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

4,6-dimethoxy-2-methyl-3-naphthalen-1-yl-1-benzofuran

InChI

InChI=1S/C21H18O3/c1-13-20(17-10-6-8-14-7-4-5-9-16(14)17)21-18(23-3)11-15(22-2)12-19(21)24-13/h4-12H,1-3H3

InChI Key

BTUPAQFLWZKQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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